molecular formula C20H27ClN2O3 B13732138 diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride CAS No. 18638-93-2

diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride

Cat. No.: B13732138
CAS No.: 18638-93-2
M. Wt: 378.9 g/mol
InChI Key: PRMVFZRLWFEPOG-UHFFFAOYSA-N
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Description

The compound diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium chloride is a quaternary ammonium salt featuring a carbazole core. The carbazole moiety is substituted with a methyl group at position 9, an oxo group at position 8, and a partially hydrogenated 6,7-dihydro-5H ring system. A carbonyloxyethyl chain links the carbazole to a diethylazanium chloride group.

Carbazole derivatives are well-documented for their antimicrobial, antitumor, and anti-inflammatory properties due to their planar aromatic structure, which facilitates intercalation with biomolecules like DNA . The quaternary ammonium group enhances solubility in polar solvents and may improve bioavailability, making this compound a candidate for drug delivery systems or antimicrobial agents.

Properties

CAS No.

18638-93-2

Molecular Formula

C20H27ClN2O3

Molecular Weight

378.9 g/mol

IUPAC Name

diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C20H26N2O3.ClH/c1-4-22(5-2)11-12-25-20(24)14-9-10-17-16(13-14)15-7-6-8-18(23)19(15)21(17)3;/h9-10,13H,4-8,11-12H2,1-3H3;1H

InChI Key

PRMVFZRLWFEPOG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC2=C(C=C1)N(C3=C2CCCC3=O)C.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium; chloride typically involves:

  • Construction of the carbazole core with the 9-methyl and 8-oxo functional groups.
  • Introduction of the 3-carbonyl substituent on the carbazole ring.
  • Esterification or carbamate formation to attach the 2-(diethylammonium)oxyethyl moiety.
  • Formation of the azanium (protonated amine) salt with chloride as the counterion.

Key Synthetic Steps and Reagents

Carbazole Core Synthesis and Functionalization
  • The carbazole nucleus is often synthesized via Fischer carbene complex reactions or related cyclization methods, which allow for the introduction of oxygen functionalities such as the 8-oxo group.
  • The 9-methyl substitution is introduced by methylation reactions, typically using methyl halides under basic conditions.
Carbonyl Group Introduction at Position 3
  • The 3-carbonyl group (carboxyl or ester functionality) is introduced through oxidation or acylation reactions on the carbazole ring.
  • Chromium tricarbonyl complexes have been used to facilitate selective functionalization of aromatic rings, including carbazole derivatives, enabling controlled acylation and oxidation steps.
Attachment of the Diethylammonium Oxyethyl Group
  • The oxyethyl side chain bearing the diethylammonium group is introduced via esterification or carbamate formation.
  • This step often involves reaction of the carbazole-3-carbonyl intermediate with diethylaminoethyl alcohol or a related precursor under acidic or basic catalysis.
  • The formation of the azanium salt is achieved by protonation with hydrochloric acid or other chloride sources to yield the chloride salt form.

Reaction Conditions

  • Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
  • Temperatures range from ambient to reflux conditions depending on the step; for example, esterification may require heating to 30–70°C.
  • Solvents such as dichloromethane, methanol, or dimethyl sulfoxide (DMSO) are commonly used, chosen for their ability to dissolve reactants and facilitate reaction kinetics.

Purification and Isolation

  • After reaction completion, mixtures are subjected to extraction with organic solvents (ethyl acetate, toluene) and aqueous washes to remove impurities.
  • Filtration, concentration under reduced pressure, and recrystallization from solvents such as acetone, n-hexane, or tert-butyl methyl ether are employed to isolate pure product.
  • Chromatographic techniques may be used for further purification if necessary.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Carbazole core formation Fischer carbene complex reaction Ambient to 70 THF, ether 60–80 Chromium tricarbonyl complexes used
9-Methyl substitution Methyl halide, base Ambient DMSO, methanol 75–85 Methylation under basic conditions
3-Carbonyl group introduction Oxidation/acylation with chromium complexes 30–70 Dichloromethane, DMF 64–80 Selective functionalization via metal complex
Oxyethyl diethylammonium attachment Esterification with diethylaminoethyl alcohol 30–65 DMSO, methanol 70–90 Followed by protonation with HCl to form salt
Purification Extraction, filtration, recrystallization Ambient Ethyl acetate, acetone Yields depend on purity and isolation method

Exhaustive Research Findings

  • Chromium tricarbonyl complexes play a crucial role in regioselective functionalization of carbazole derivatives, enabling efficient synthesis of the 3-carbonyl substituent with high selectivity and yield.
  • Esterification and protonation steps are optimized to maximize yield of the azanium chloride salt, with control over pH and temperature being critical for product stability.
  • Alternative methods such as ligand displacement and oxidative workup have been reported to remove metal complexes post-functionalization without oxidation of sensitive groups.
  • The use of weak acidic resins and controlled reflux times enhances product purity and yield during the final isolation steps.
  • Patent literature confirms the use of potassium carbonate and potassium iodide as bases and phase-transfer catalysts in similar esterification reactions, supporting the robustness of these methods.

Chemical Reactions Analysis

Diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activities

Recent studies have highlighted the potential of carbazole derivatives, including diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride, in exhibiting antibacterial and antifungal properties. Research indicates that carbazole derivatives can disrupt bacterial membranes and inhibit specific enzymatic processes, making them promising candidates for treating persistent infections. For instance, compounds derived from carbazole structures showed significant activity against various bacterial strains with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .

Mechanisms of Action

The antibacterial action of these compounds is attributed to their ability to increase membrane permeability and inhibit critical metabolic pathways in bacteria. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail to be effective .

Biochemical Applications

Oxidative Stress Modulation

This compound has been studied for its role in modulating oxidative stress within biological systems. Compounds in the kynurenine pathway, which includes derivatives of carbazole, are known to exhibit dual pro-oxidant and antioxidant properties depending on their concentration and cellular environment. This duality suggests potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Materials Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized as an intermediate in the synthesis of novel materials. Its derivatives can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or electrical conductivity .

Case Studies

StudyFindingsApplications
Xue et al., 2021Synthesized carbazole derivatives with significant antibacterial activityPotential use in developing new antibiotics
Dabrovolskas et al., 2020Evaluated antioxidant activity of carbazole derivativesImplications for neuroprotection and oxidative stress management
Tansirichaiya et al., 2021Investigated the synthesis of anti-inflammatory carbazole derivativesDevelopment of new anti-inflammatory drugs

Mechanism of Action

The mechanism of action of diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride involves its interaction with molecular targets such as DNA and proteins. The carbazole moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can bind to proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Bioactivity Highlights Solubility Features
Target Compound C₂₂H₂₈ClN₂O₃ (est.) Carbazole, Azanium Chloride Hypothesized antimicrobial/DNA binding High (ionic character)
1-(5-(Carbazolyl)Oxadiazole Derivative C₁₉H₁₇N₃O₂ Carbazole, 1,3,4-Oxadiazole Antibacterial (MIC: 4–16 µg/mL) Moderate (non-ionic)
Dimethoxyphenyl Azanium Chloride C₂₄H₃₅ClN₂O₅·2H₂O Dimethoxyphenyl, Carbamoyl Crystalline stability High (H-bonding with water)
Benzimidazole Diethylamine Derivative C₂₁H₂₆N₄O₃ Benzimidazole, Nitro Not reported Moderate (predicted)

Table 2: Crystallographic Data (–9 vs. Target Compound)

Parameter Dimethoxyphenyl Azanium Chloride Target Compound (Predicted)
Crystal System Monoclinic (P2₁/c) Likely monoclinic/orthorhombic
Hydrogen Bonding Extensive (Cl⁻, H₂O) Expected ionic/carbazole π-stacking
Packing Efficiency High (dense H-bond network) Moderate (bulky carbazole)

Research Implications

  • Synthetic Challenges : The target compound’s carbazole-azanium structure may require multi-step synthesis, akin to methods in (e.g., hydrazide condensations) .
  • Biological Potential: The carbazole’s DNA-binding capability (seen in analogs like ellipticine) combined with azanium’s membrane activity could yield dual-mechanism antimicrobial or anticancer agents .
  • Hydrogen Bonding: As noted in , hydrogen-bonding patterns in azanium salts influence crystallinity and stability, critical for formulation .

Biological Activity

Diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride (CAS No. 18638-93-2) is a carbazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a carbazole moiety, which is known for various pharmacological properties, including antitumor and antimicrobial effects.

PropertyValue
Molecular Formula C20H27ClN2O3
Molecular Weight 378.893 g/mol
Appearance White powder
Purity 97%
Storage Conditions Room temperature, sealed

Biological Activity

The biological activity of this compound has been inferred from studies on related carbazole compounds. Carbazoles are noted for their diverse pharmacological effects, including:

  • Antitumor Activity : Various N-substituted carbazoles have shown significant antitumor properties by inducing apoptosis in cancer cells. For instance, derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde have been reported to inhibit melanoma cell growth through the reactivation of the p53 pathway, leading to increased apoptosis and reduced cell proliferation without affecting normal melanocytes .
  • Antimicrobial Properties : Carbazole derivatives have demonstrated antibacterial and antifungal activities. Studies have reported that certain carbazole compounds exhibit potent inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. These compounds often show zones of inhibition ranging from 11.1 mm to 26.08 mm at concentrations of 50 µg/mL .
  • Neuroprotective Effects : Some carbazole derivatives have been evaluated for their neuroprotective properties against glutamate-induced cell injury in neuronal cells. These studies suggest that specific substitutions on the carbazole ring can enhance neuroprotective activity, potentially offering therapeutic avenues for neurodegenerative diseases .

Antitumor Activity Study

A study focused on a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated its ability to selectively induce apoptosis in melanoma cells while sparing normal cells. The mechanism involved the upregulation of caspase activity, indicating potential pathways for developing new melanoma therapies .

Antimicrobial Activity Evaluation

Another study assessed various N-substituted carbazoles for antimicrobial efficacy using the disc diffusion method. Compounds exhibited significant antibacterial activity with inhibition zones between 16.82 mm and 26.08 mm against multiple bacterial strains at a concentration of 50 µg/mL, highlighting their potential as therapeutic agents against infections .

Q & A

Q. How can prior studies on analogous carbazoles be replicated using advanced analytical techniques?

  • Methodological Answer : Re-examine historical syntheses with in-situ FTIR for real-time reaction monitoring. Replace column chromatography with preparative SFC (supercritical fluid chromatography) for greener purification. Validate reproducibility via inter-laboratory round-robin trials .

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